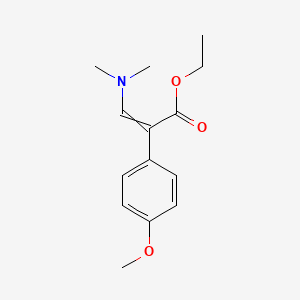
Trifluoromethanesulphonic acid monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethanesulphonic acid monohydrate, also known as triflic acid monohydrate, is a highly potent sulfonic acid with the chemical formula CF₃SO₃H·H₂O. It is recognized as one of the strongest acids, often classified as a superacid due to its exceptional acidity. This compound is widely used in various fields, including organic synthesis, catalysis, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Trifluoromethanesulphonic acid is typically synthesized through the electrochemical fluorination (ECF) of methanesulfonic acid. The process involves the following reaction: [ \text{CH}_3\text{SO}_3\text{H} + 4\text{HF} \rightarrow \text{CF}_3\text{SO}_2\text{F} + \text{H}_2\text{O} + 1.5\text{H}_2 ] The resulting trifluoromethanesulfonyl fluoride (CF₃SO₂F) is then hydrolyzed to produce trifluoromethanesulphonic acid .
Industrial Production Methods: In industrial settings, trifluoromethanesulphonic acid is produced by the oxidation of trifluoromethyl sulfenyl chloride or by the hydrolysis of trifluoromethanesulfonyl fluoride. The acid is then purified through distillation from triflic anhydride .
化学反応の分析
Types of Reactions: Trifluoromethanesulphonic acid undergoes various chemical reactions, including:
Protonation: Due to its strong acidity, it is used for protonating substrates in organic synthesis.
Esterification: It acts as a catalyst in esterification reactions.
Electrophilic Aromatic Substitution: It facilitates Friedel-Crafts alkylation and acylation reactions
Common Reagents and Conditions:
Protonation: Commonly used in non-aqueous solvents like acetonitrile and acetic acid.
Esterification: Utilized with alcohols and carboxylic acids under mild conditions.
Friedel-Crafts Reactions: Conducted with aromatic compounds and alkyl or acyl halides
Major Products:
Protonation: Produces protonated substrates.
Esterification: Forms esters.
Friedel-Crafts Reactions: Yields alkylated or acylated aromatic compounds
科学的研究の応用
Trifluoromethanesulphonic acid monohydrate is extensively used in scientific research due to its unique properties:
Chemistry: Acts as a catalyst in various organic reactions, including esterification, alkylation, and acylation.
Biology: Used in the deglycosylation of glycoproteins.
Medicine: Employed in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of high-performance materials and as a catalyst in polymerization reactions .
作用機序
The mechanism of action of trifluoromethanesulphonic acid monohydrate primarily involves its strong protonating ability. The compound generates highly reactive cationic species from organic molecules, which can be detected and studied using spectral methods such as NMR and IR spectroscopy. Its low nucleophilicity and high protonating power make it an effective catalyst in various chemical reactions .
類似化合物との比較
Sulfuric Acid (H₂SO₄): Another strong acid but less potent than trifluoromethanesulphonic acid.
Fluorosulfuric Acid (HSO₃F): Comparable in strength but differs in its reactivity and applications.
Chlorosulfonic Acid (HSO₃Cl): Strong acid used in sulfonation reactions but less stable than trifluoromethanesulphonic acid
Uniqueness: Trifluoromethanesulphonic acid monohydrate stands out due to its exceptional acidity, thermal stability, and resistance to oxidation and reduction reactions. These properties make it a versatile and valuable reagent in both research and industrial applications .
特性
CAS番号 |
49789-04-0 |
|---|---|
分子式 |
CH3F3O4S |
分子量 |
168.09 g/mol |
IUPAC名 |
trifluoromethanesulfonic acid;hydrate |
InChI |
InChI=1S/CHF3O3S.H2O/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H2 |
InChIキー |
YZFVQLCAVQBYIJ-UHFFFAOYSA-N |
正規SMILES |
C(F)(F)(F)S(=O)(=O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-Phenyl-3-(3-vinylphenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B8475699.png)

![4-(Bromomethyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B8475719.png)


